molecular formula C7H5Br2NO3 B3045047 2,3-Dibromo-5-methoxynitrobenzene CAS No. 10172-36-8

2,3-Dibromo-5-methoxynitrobenzene

Cat. No.: B3045047
CAS No.: 10172-36-8
M. Wt: 310.93 g/mol
InChI Key: PIVVFYZPCVAFMY-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methoxynitrobenzene is an aromatic compound that features a benzene ring substituted with two bromine atoms, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methoxynitrobenzene typically involves multiple steps, starting from benzene. The process includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated benzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atoms.

    Methoxylation: Finally, the methoxy group is introduced through a reaction with methanol in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where electrophiles replace one of the existing substituents.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4).

Major Products:

    Reduction: 2,3-Dibromo-5-methoxyaniline.

    Oxidation: 2,3-Dibromo-5-methoxybenzoic acid.

Scientific Research Applications

2,3-Dibromo-5-methoxynitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique substituent pattern.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-methoxynitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like the nitro group makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

    2,3-Dibromo-5-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2,3-Dibromo-5-methoxybenzene:

    2,3-Dibromo-5-methoxyaniline: Contains an amine group instead of a nitro group, altering its chemical properties and reactivity.

Uniqueness: 2,3-Dibromo-5-methoxynitrobenzene is unique due to the combination of bromine, methoxy, and nitro substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-dibromo-5-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVVFYZPCVAFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408944
Record name Benzene, 1,2-dibromo-5-methoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10172-36-8
Record name Benzene, 1,2-dibromo-5-methoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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